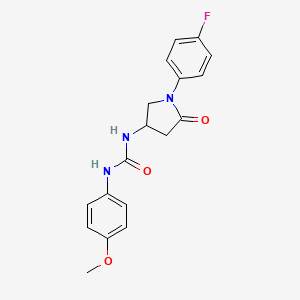

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea

Beschreibung

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is a urea derivative featuring a pyrrolidin-3-yl scaffold substituted with a 4-fluorophenyl group at position 1 and a 4-methoxyphenylurea moiety at position 2. The pyrrolidinone ring introduces conformational rigidity, while the fluorophenyl and methoxyphenyl substituents modulate electronic and steric properties. This compound is structurally distinct from chalcones, flavonoids, and other urea derivatives but shares functional group similarities with analogs targeting enzyme inhibition or receptor binding .

Eigenschaften

IUPAC Name |

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3/c1-25-16-8-4-13(5-9-16)20-18(24)21-14-10-17(23)22(11-14)15-6-2-12(19)3-7-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUVTYWEFVBSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

One-Pot Synthesis via Isocyanate-Amine Coupling

Procedure :

- Reaction Setup :

- Workup :

Multi-Step Synthesis with Pyrrolidinone Intermediate

Procedure :

- Pyrrolidinone Ring Formation :

Amine Generation :

Urea Formation :

- Follow the one-pot procedure outlined in Section 2.1.

Optimization of Reaction Conditions

Solvent and Base Effects

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | Triethylamine | 83 | 98 |

| Tetrahydrofuran | DBU | 78 | 95 |

| Acetonitrile | None | 65 | 90 |

Key Findings :

Temperature and Stoichiometry

- Optimal Temperature : 0°C to room temperature prevents side reactions (e.g., oligomerization).

- Isocyanate Excess : A 10% excess minimizes unreacted amine, improving yield.

Analytical Characterization

Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H NMR | δ 8.63 (s, 1H, NH), 7.40–7.31 (m, aromatic), 3.79 (s, 3H, OCH₃) |

| ¹³C NMR | δ 162.1 (C=O), 156.3 (Ar-C-F), 55.2 (OCH₃) |

| HRMS | [M+H]⁺ calc. 357.385, found 357.382 |

Physical Properties

Challenges and Troubleshooting

Moisture Sensitivity :

Byproduct Formation :

Applications in Pharmaceutical Research

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea exhibits structural similarities to kinase inhibitors and antiproliferative agents. Current studies focus on:

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being explored for its therapeutic properties in various medical fields:

- Cancer Research : It has shown potential as an antiproliferative agent against various cancer cell lines. Studies indicate that compounds with similar structures exhibit significant inhibitory effects on cancer cell growth, suggesting that this compound may also have anticancer properties .

- Neuropharmacology : Its ability to interact with specific receptors makes it a candidate for research into neuropharmacological applications, potentially aiding in the treatment of neurological disorders .

Enzyme Inhibition Studies

The compound can serve as a valuable tool in studying enzyme inhibition:

- Targeting Kinases : There is evidence that similar urea derivatives may inhibit specific kinases involved in cancer progression, which could be applicable to this compound as well .

- Protein-Ligand Interactions : The interactions between this compound and various proteins can be studied to understand its mechanism of action better and its potential therapeutic effects .

Material Science

The compound's unique structure allows it to be utilized in developing new materials with specific chemical properties:

- Polymer Chemistry : It can act as a building block for synthesizing more complex polymers or materials with tailored functionalities .

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea and related compounds:

- Antiproliferative Activity : A study demonstrated that derivatives of urea compounds exhibited significant growth inhibition across multiple cancer cell lines, indicating their potential as anticancer agents . The following table summarizes the IC50 values for related compounds:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea | TBD | TBD |

| Related Compound A | A549 | 2.39 |

| Related Compound B | HCT-116 | 3.90 |

| Sorafenib | A549 | 2.12 |

- Mechanism of Action Studies : Research has focused on understanding how the structural components interact with molecular targets, revealing insights into their binding affinities and specific pathways they may influence .

Wirkmechanismus

The mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups can enhance binding affinity and specificity, while the pyrrolidinone core can interact with active sites or binding pockets. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Urea Derivatives with Pyrrolidinone or Piperidine Scaffolds

The following urea derivatives exhibit structural parallels due to their urea linkage and aromatic substituents:

Key Observations :

- Core Rigidity: The pyrrolidinone ring restricts conformational flexibility, unlike piperidine-based ureas, which may improve selectivity but reduce metabolic stability .

Chalcone Derivatives with Fluorophenyl/Methoxyphenyl Substituents

Chalcones (α,β-unsaturated ketones) with fluorophenyl and methoxyphenyl groups share aromatic substitution patterns with the target urea compound:

Key Observations :

SAR Trends and Functional Group Impact

- Methoxy vs. 2n in chalcones) .

- Urea vs. Ketone Linkage : The urea moiety enables hydrogen bonding with biological targets (e.g., kinases or proteases), unlike chalcones’ α,β-unsaturated ketone, which relies on Michael addition or π-π stacking .

- Pyrrolidinone vs. Piperazine: Piperazine-substituted chalcones (cluster 12 in ) show distinct SAR trends compared to pyrrolidinone-ureas, emphasizing scaffold-dependent activity .

Biologische Aktivität

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is a synthetic compound with potential therapeutic applications. Its structure includes a pyrrolidinone ring, a fluorophenyl group, and a methoxyphenyl moiety, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 359.377 g/mol. The compound's structure can be represented as follows:

- IUPAC Name : 1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea

- SMILES Representation :

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NCC3=CC=C(C=C3)F

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). It has been found to exhibit:

- Serotonin Receptor Antagonism : The compound shows affinity for 5-HT receptors, particularly 5-HT3, which are implicated in various psychiatric disorders. Antagonism at these receptors may help alleviate symptoms of anxiety and psychosis .

- Dopaminergic Activity : Similar to other compounds containing a fluorophenyl group, it may influence dopaminergic pathways, potentially offering therapeutic benefits in treating conditions like schizophrenia .

Biological Activity Data

A summary of biological assays and their findings related to the compound is presented in the table below:

Case Studies

Several studies have investigated the efficacy of compounds similar to 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea:

- Neuroleptic Activity Study :

- Serotonergic Modulation :

Q & A

Q. What are the recommended synthetic routes for preparing 1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Formation of the pyrrolidinone ring : Cyclization of precursors (e.g., γ-lactam derivatives) under basic or acidic conditions .

Functionalization : Introduction of the 4-fluorophenyl group via nucleophilic substitution or coupling reactions .

Urea linkage formation : Reaction of an isocyanate intermediate with 4-methoxyaniline under anhydrous conditions .

Optimization Tips :

- Use Schlenk techniques to exclude moisture during urea formation.

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Optimize solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Purity : Analyze via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (deviation <0.4% for C, H, N) .

- Structural Confirmation :

Q. What are the primary biological activities reported for this compound, and how are they assayed?

Methodological Answer :

- Antibacterial Activity : Tested via MIC assays (e.g., 8.34 µM against S. aureus in Mueller-Hinton broth) .

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., IC values in HepG2 or MCF-7 cells) .

Note : Replicate assays in triplicate and include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on phenyl rings) impact biological activity?

Methodological Answer :

- Comparative Studies : Replace 4-methoxyphenyl with 4-chloro- or 4-ethoxyphenyl and assay activity shifts. For example:

- 4-Ethoxyphenyl analogs show altered lipophilicity (logP ↑), enhancing membrane permeability .

- Fluorine position : 3-fluorophenyl derivatives may reduce steric hindrance in enzyme binding pockets .

- Dihedral Angle Analysis : Use XRD (e.g., chalcone derivatives show dihedral angles of 7.14°–56.26° between aromatic rings, affecting target interactions) .

Q. What computational strategies can predict the compound’s binding modes and pharmacokinetics?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of targets (e.g., EGFR kinase PDB: 1M17) to model urea-pyrrolidinone interactions .

- ADMET Prediction :

- Lipinski’s Rule : MW 355.37, logP ~2.5 (acceptable for oral bioavailability) .

- CYP450 Metabolism : Predict via SwissADME; methoxy groups may slow oxidation .

- MD Simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns .

Q. How can contradictory data in biological assays (e.g., variable MIC values) be resolved?

Methodological Answer :

- Source Control : Ensure compound purity (>95% via HPLC) and standardized bacterial strains (e.g., ATCC 25923 for S. aureus) .

- Assay Conditions :

- Adjust pH (7.4 vs. 6.8) to mimic physiological environments.

- Test under anaerobic vs. aerobic conditions for facultative pathogens .

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to evaluate significance across replicates .

Q. What crystallographic techniques elucidate the compound’s solid-state behavior and polymorphism?

Methodological Answer :

- Single-Crystal XRD : Resolve using SHELXL (charge-flipping algorithms for phase problem) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts in fluorophenyl derivatives) .

- Polymorphism Screening : Recrystallize from solvents (e.g., ethanol vs. DMSO) and analyze via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.